molecular formula C20H14N2O2 B12944035 2-(6-phenyl-1H-benzimidazol-2-yl)benzoic acid CAS No. 106242-25-5

2-(6-phenyl-1H-benzimidazol-2-yl)benzoic acid

Cat. No.: B12944035
CAS No.: 106242-25-5
M. Wt: 314.3 g/mol
InChI Key: CIZLARCWSMDASI-UHFFFAOYSA-N
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Description

2-(5-Phenyl-1H-benzo[d]imidazol-2-yl)benzoic acid is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenyl-1H-benzo[d]imidazol-2-yl)benzoic acid typically involves the condensation of o-phenylenediamine with an aromatic aldehyde, followed by cyclization and subsequent functionalization. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a strong acid catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenyl-1H-benzo[d]imidazol-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Phenyl-1H-benzo[d]imidazol-2-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(5-Phenyl-1H-benzo[d]imidazol-2-yl)benzoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Phenyl-1H-benzo[d]imidazol-2-yl)benzoic acid is unique due to the presence of both the benzimidazole ring and the carboxylic acid group, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications .

Properties

CAS No.

106242-25-5

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

IUPAC Name

2-(6-phenyl-1H-benzimidazol-2-yl)benzoic acid

InChI

InChI=1S/C20H14N2O2/c23-20(24)16-9-5-4-8-15(16)19-21-17-11-10-14(12-18(17)22-19)13-6-2-1-3-7-13/h1-12H,(H,21,22)(H,23,24)

InChI Key

CIZLARCWSMDASI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N3)C4=CC=CC=C4C(=O)O

Origin of Product

United States

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